1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone is a piperazine derivative characterized by a unique structure that includes a piperazine ring substituted with both a hydroxyethyl group and a methyl group. This compound is notable for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology due to its ability to interact with various biological targets. The compound is identified by the chemical formula and has the CAS registry number 1353954-58-1.
This compound falls under the category of piperazine derivatives, which are known for their diverse biological activities. Piperazine itself is a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions. The presence of functional groups such as hydroxyethyl and methyl enhances its solubility and reactivity, making it suitable for various applications in organic synthesis and drug development .
The synthesis of 1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone typically involves the reaction of 2-methylpiperazine with ethylene oxide. This process is conducted under controlled conditions, often utilizing solvents like tetrahydrofuran (THF) and catalysts such as potassium carbonate. The reaction is stirred at room temperature for several hours to ensure complete conversion to the desired product.
The molecular structure of 1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone features:
The compound has the following molecular data:
1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone can undergo several types of chemical reactions:
The mechanism of action for 1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. This interaction can lead to modulation of biochemical pathways, which may have implications in therapeutic applications.
Research indicates that compounds similar to this one may exhibit effects on neurotransmitter systems, potentially influencing mood regulation and cognitive functions . Further studies are required to elucidate specific pathways affected by this compound.
The compound's stability and reactivity profile make it suitable for various applications in organic synthesis and medicinal chemistry .
1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone has several scientific uses:
Chemistry: Serves as a building block for synthesizing more complex molecules.
Biology: Utilized in studies involving enzyme interactions and receptor binding.
Medicine: Investigated as a potential therapeutic agent in drug development, particularly for neurological disorders.
Industry: Employed in producing polymers and other industrial chemicals due to its unique chemical properties .
Piperazine derivatives have evolved from early anthelmintic applications to cornerstone scaffolds in modern CNS drug design. The piperazine ring’s inherent flexibility enables precise stereoelectronic tuning, allowing medicinal chemists to optimize drug-receptor interactions, blood-brain barrier permeability, and metabolic stability. Initially explored as antihelminthics in the mid-20th century, piperazine-based compounds like N-benzylpiperazine (BZP) were later investigated for antidepressant potential in the 1970s. However, their development was halted due to amphetamine-like stimulant effects and abuse liability [2] [6]. Contemporary research has repurposed this scaffold, leading to clinically impactful neuropsychiatric agents. For example:
Table 1: Key Milestones in Piperazine-Based Drug Development
Time Period | Therapeutic Area | Representative Agents | Structural Innovation |
---|---|---|---|
1950s–1960s | Antihelminthics | Piperazine citrate | Unsubstituted ring |
1970s–1980s | Antidepressants | BZP derivatives | N-Benzyl substitution |
1990s–Present | Antipsychotics | Aripiprazole | Quinolinone-piperazine hybrid |
2000s–Present | Multifunctional CNS agents | Hybrid molecules (e.g., VK-28) | Hydroxyethyl/chelator appendages [3] |
The structural versatility of piperazine is exemplified by substitutions at both nitrogen atoms. N-Alkylation (e.g., hydroxyethyl groups) enhances water solubility and H-bonding capacity, while N-acylation (e.g., ethanone termini) modulates lipophilicity and conformational stability. These modifications enable precise pharmacokinetic tailoring for CNS applications [5] [9].
Neurodegenerative diseases like Parkinson’s (PD) involve multifactorial pathologies—dopaminergic neuron loss, iron-mediated oxidative stress, and protein aggregation. Monotargeted therapies (e.g., L-DOPA) fail to address this complexity, driving the development of multifunctional piperazine hybrids. The core design strategy integrates:
Synthetic approaches leverage reductive amination, N-alkylation, and demethylation sequences to assemble these hybrids. For example, intermediate chloroamides undergo nucleophilic displacement with piperazines, followed by borane reduction to yield target compounds [3] [9]. Critically, the hydroxyethyl group in 1-[4-(2-hydroxyethyl)-2-methyl-piperazin-1-yl]-ethanone serves dual roles:
This compound exemplifies strategic piperazine functionalization for CNS-oriented hybrids. Its structure features:
Table 2: Molecular Features of 1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone
Structural Element | Role in Drug Design | Biophysical Properties |
---|---|---|
Piperazine core | Pharmacophore scaffold | pKa = 7.1–8.5 (protonatable nitrogens) |
C-2 Methyl group | Conformational restraint | ΔG = –2.3 kcal/mol (chair vs. twist-boat) |
4-(2-Hydroxyethyl) chain | Solubility enhancement | logS = –2.1; H-bond donor count = 1 |
N-Ethanone terminus | Metabolic stability | t₁/₂ (human microsomes) > 60 min |
Crystallographic studies of analogous compounds (e.g., 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone) reveal key packing motifs: chair-configured piperazines with dihedral angles of 48.7° between aryl and acetyl planes. This orientation facilitates crystal lattice stabilization via O–H···O H-bonding (d = 2.72 Å), a feature exploitable in formulation [10].
Synthetic routes typically involve:
This framework serves as a precursor for advanced hybrids targeting PD-associated iron dysregulation. For instance, coupling via the hydroxyethyl oxygen to 8-hydroxyquinoline produces bifunctional compounds showing efficacy in 6-OHDA rat models (rotational behavior reduction >50% at 5 mg/kg) [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7